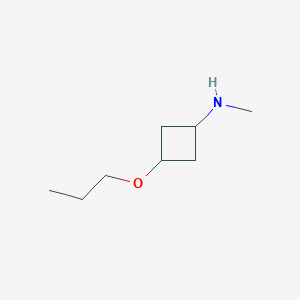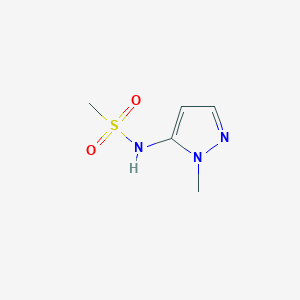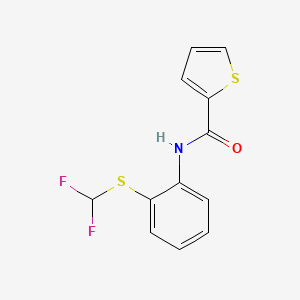
N-methyl-3-propoxy-cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-propoxy-cyclobutanamine is an organic compound that belongs to the class of cyclobutanamines It is characterized by a cyclobutane ring substituted with a methyl group and a propoxy group, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-propoxy-cyclobutanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutanamine with propyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Another approach involves the reductive amination of 3-propoxycyclobutanone with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-propoxy-cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 3-propoxycyclobutanone or 3-propoxycyclobutanecarboxylic acid.
Reduction: Formation of N-methyl-3-propoxycyclobutanamine derivatives.
Substitution: Formation of halogenated or thiolated cyclobutanamines.
Scientific Research Applications
N-methyl-3-propoxy-cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-3-propoxy-cyclobutanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism. The compound’s unique structure allows it to bind to active sites of enzymes, altering their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-methylcyclobutanamine: Lacks the propoxy group, making it less versatile in chemical reactions.
3-propoxycyclobutanamine: Lacks the methyl group, affecting its reactivity and biological activity.
N-methyl-3-aminopropyltrimethoxysilane: Contains a silane group, making it more suitable for applications in materials science.
Uniqueness
N-methyl-3-propoxy-cyclobutanamine stands out due to its unique combination of a cyclobutane ring, a methyl group, and a propoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methyl-3-propoxycyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-3-4-10-8-5-7(6-8)9-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
LAEVLHVFKGIISR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)

![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)






